P-Quaterphenyl

説明

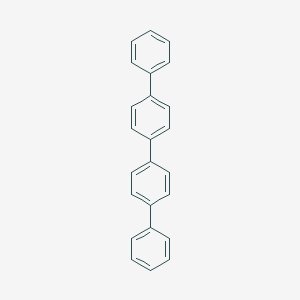

Structure

2D Structure

特性

IUPAC Name |

1-phenyl-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRIERYVMZVKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059657 | |

| Record name | p-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | p-Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

135-70-6 | |

| Record name | p-Quaterphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Quaterphenyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | P-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':4',1'':4'',1'''-Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8AQM6D0RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical and Computational Studies of P Quaterphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to organic molecules like p-quaterphenyl to predict a variety of properties with a good balance of accuracy and computational cost.

The electronic properties of this compound and its derivatives are of fundamental interest for their use in optoelectronic devices. DFT calculations are commonly used to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and kinetic stability. wikipedia.org

A theoretical study on tetramethyl-p-quaterphenyl using the B3LYP/6-311G** basis set provides insight into these electronic parameters. researchgate.net The calculations show how the HOMO and LUMO energy levels, and consequently the energy gap, are influenced by the surrounding environment, such as the presence of a solvent. researchgate.neticm.edu.pl A larger HOMO-LUMO gap generally implies greater stability and lower reactivity. researchgate.net

| Condition | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

|---|---|---|---|

| Without Solvent | -5.717 | -2.777 | 2.939 |

| With Cyclohexane Solvent | -5.845 | -2.594 | 3.251 |

Table 1. Calculated electronic properties of tetramethyl-p-quaterphenyl in the gas phase and in cyclohexane solvent. Data sourced from a DFT study using the B3LYP/6-311G** basis set. researchgate.neticm.edu.pl

The three-dimensional structure of a molecule dictates many of its physical and electronic properties. For this compound, a key structural parameter is the torsional or dihedral angle between the planes of the adjacent phenyl rings. In the gas phase or in solution, these rings are typically twisted with respect to each other to minimize steric hindrance.

Geometric optimization using DFT allows for the determination of the most stable molecular conformation, i.e., the structure at the minimum of the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. cleanenergywiki.org For this compound, the optimization focuses on finding the equilibrium torsional angles. The degree of planarity affects the extent of π-conjugation along the molecular backbone; a more planar conformation leads to greater delocalization, which in turn influences the electronic and optical properties, such as the HOMO-LUMO gap and absorption spectrum. libretexts.orgu-tokyo.ac.jp Studies on geometrically constrained this compound derivatives have shown a clear correlation between the central dihedral angle and the rates of nonradiative decay, a critical factor in the efficiency of light-emitting devices. libretexts.orgu-tokyo.ac.jp

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data and understanding the relationship between molecular structure and spectral features.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. cleanenergywiki.orgresearchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical IR spectrum can be generated. Comparing the calculated spectrum with experimental data helps in the assignment of specific vibrational modes to the observed absorption bands. cleanenergywiki.org

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule is determined by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of excited states and thus predict the UV-Vis absorption spectrum. The calculations provide the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.net For tetramethyl-p-quaterphenyl, TD-DFT calculations have been used to determine the energies of the first three excited states. icm.edu.pl

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S1 | 3.6593 | 338.82 | 1.5891 |

| S2 | 4.2497 | 291.75 | 0.0001 |

| S3 | 4.3570 | 284.56 | 0.0030 |

Table 2. Predicted excitation energies, corresponding wavelengths, and oscillator strengths for the first three singlet excited states of tetramethyl-p-quaterphenyl, calculated using TD-DFT. icm.edu.pl

This compound is a p-type organic semiconductor, and its ability to transport charge is fundamental to its function in electronic devices. In organic materials, charge transport often occurs via a "hopping" mechanism, where a charge (an electron or a hole) moves between adjacent molecules. The rate of this process can be described by Marcus theory. researchgate.netlibretexts.org

A critical parameter in Marcus theory is the reorganization energy (λ). It represents the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its ionized state (and vice versa) without the charge actually being transferred. u-tokyo.ac.jp The reorganization energy has two main components: an inner-sphere contribution (λi) arising from changes in bond lengths and angles within the molecule, and an outer-sphere contribution (λo) from the rearrangement of the surrounding solvent or matrix molecules.

DFT calculations are a standard method for computing the inner-sphere reorganization energy. The process involves four separate energy calculations:

Energy of the neutral molecule at its optimized geometry.

Energy of the ion at the optimized geometry of the neutral molecule.

Energy of the ion at its own optimized geometry.

Energy of the neutral molecule at the optimized geometry of the ion.

A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, better charge mobility. u-tokyo.ac.jp Therefore, calculating λ is a key step in the computational design and screening of efficient organic semiconductor materials. libretexts.org

Computational Modeling of Nucleation and Growth

The performance of organic electronic devices is highly dependent on the molecular packing and morphology of the active thin film. Understanding the initial stages of crystal formation—nucleation and growth—is therefore essential. Computational modeling provides molecular-level insights into these complex processes that can be difficult to obtain experimentally.

For this compound, computational studies have been performed to understand the surface properties of its crystals, which are crucial for controlling film growth. Using methods based on atomic force fields, such as the Optimized Potentials for Liquid Simulations (OPLS), researchers can calculate the surface energies of different crystallographic faces. The calculated energies help to predict the equilibrium crystal morphology, as faces with lower surface energy are more likely to be expressed. This information is vital for directing the growth of crystalline films with desired orientations and properties, for instance, in physical vapor transport (PVT) or solution-based deposition methods. Such models help explain experimental observations, like the formation of needle-shaped islands during the growth of this compound thin films.

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules over time. In MD, the motion of atoms is simulated by numerically solving Newton's equations of motion. A key challenge in simulating molecules in a condensed phase (like a solution) is the vast number of solvent molecules that must be included, which makes the calculations computationally expensive.

Implicit solvent models offer a computationally efficient alternative to explicitly representing every solvent molecule. In this approach, the solvent is treated as a continuous medium with specific dielectric properties, rather than as individual particles. This significantly reduces the number of atoms in the simulation, allowing for longer simulation times and the study of larger systems. These models are particularly useful for exploring the conformational landscape of flexible molecules like this compound, studying folding/unfolding transitions, and calculating free energies of solvation. While explicit solvent simulations provide more detailed information about specific solute-solvent interactions, implicit solvent MD is an effective tool for rapid conformational sampling and thermodynamic analysis.

Advanced Applications of P Quaterphenyl and Its Derivatives

Organic Electronics and Optoelectronics

P-quaterphenyl, a polycyclic aromatic hydrocarbon consisting of four linearly connected phenyl rings, possesses unique optical and electronic properties that make it a significant material in the fields of organic electronics and optoelectronics. researchgate.net Its inherent thermal stability, high fluorescence quantum yield, and semiconducting nature are foundational to its application in a variety of advanced devices. researchgate.netafricaresearchconnects.comnih.gov Derivatives of this compound are also extensively researched to fine-tune these properties for specific technological needs.

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light-emitting materials remains a critical challenge in OLED technology for displays and solid-state lighting. wikipedia.orgmdpi.com this compound and its derivatives have emerged as highly promising candidates for deep-blue emitters due to their wide bandgap and high photoluminescence quantum yields. omlc.org

Researchers have successfully designed and synthesized quaterphenyl derivatives that function as efficient deep-blue emitters in non-doped OLEDs. These devices have demonstrated the ability to achieve high external quantum efficiencies (EQE) with color coordinates that approach the National Television System Committee (NTSC) blue standard. In one study, rationally designed quaterphenyl derivatives were used as emitters in non-doped devices, achieving a peak EQE of 5.94% and Commission Internationale de l'éclairage (CIE) coordinates of (0.152, 0.085). omlc.org When the same derivatives were used in doped OLEDs, they produced violet-blue light with an even higher peak EQE of 6.55% and CIE coordinates of (0.156, 0.055). omlc.org The high quantum yield of this compound itself, reported to be approximately 0.89 to 0.92 in cyclohexane, underpins its suitability as a core structure for blue-light emitters. nih.gov

Table 1: Performance of OLEDs based on this compound derivatives. omlc.org

Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in flexible electronics, sensors, and displays. researchgate.netlbl.gov The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Oligophenyls, including this compound, have been investigated as active materials in OTFTs due to their ordered molecular packing in thin films, which is crucial for efficient charge transport. arxiv.org

OTFTs fabricated using thermally evaporated films of this compound have demonstrated performance comparable to more widely studied organic semiconductors. These devices exhibit p-type behavior, where holes are the primary charge carriers. Research has shown that this compound-based OTFTs can achieve field-effect mobilities on the order of 10⁻² cm²/V·s and high on/off current ratios ranging from 10⁵ to 10⁶. arxiv.org The performance can be further improved by depositing the film onto substrates held at elevated temperatures, which enhances molecular ordering. arxiv.org

Table 2: Performance characteristics of OTFTs based on various oligophenyls. arxiv.org

Organic/Inorganic Photodiodes and Photodetectors

Hybrid organic/inorganic photodetectors leverage the advantages of both material types, such as the processability of organics and the high performance of inorganics. rajpub.comscispace.com this compound has been successfully used as the organic semiconductor layer in hybrid photodiode structures. africaresearchconnects.com

A photodetector fabricated as a heterojunction of this compound thin film on a p-type silicon (p-Si) substrate (Au/p-quaterphenyl/p-Si/Al) has been shown to exhibit excellent photodiode properties. africaresearchconnects.com The this compound film, deposited by thermal evaporation, is polycrystalline with a monoclinic structure. africaresearchconnects.com Photoluminescence studies of the film show emission peaks in the blue region of the spectrum (435 nm and 444 nm). africaresearchconnects.com The performance of such a photodetector is characterized by its responsivity (R), specific detectivity (D*), and external quantum efficiency (EQE). Under a -1 V bias, the Au/p-quaterphenyl/p-Si/Al device demonstrated significant photoresponse, proving its viability for optoelectronic applications. africaresearchconnects.com

Table 3: Performance of an Au/p-quaterphenyl/p-Si/Al photodetector. africaresearchconnects.com

Photonic Devices

The term photonic devices encompasses a broad range of components that generate, guide, or modulate light. This compound's intrinsic optical properties, particularly its ability to emit light when excited, make it a material of interest for such applications. researchgate.net Its large third-order nonlinear optical susceptibility and nonlinear refractive index further enhance its potential in nonlinear optics. africaresearchconnects.com

One key application area is in the development of optical waveguides, which are structures that guide light waves. Materials with high refractive indices and good transparency in the operating wavelength range are required. This compound thin films have been studied for these properties. africaresearchconnects.com Furthermore, the ability to form highly ordered crystalline thin films allows for the creation of structures that can control the propagation and polarization of light, which is fundamental to many photonic components.

Anisotropic Light Emission and Lasing Devices

Anisotropic light emission, where the emitted light has a preferred polarization or direction, is a desirable property for applications such as polarized OLEDs for displays (which can improve efficiency) and directional lighting. This property is inherent in crystalline organic materials like this compound, where the molecules adopt a specific orientation. When this compound molecules are aligned in a thin film, the emitted light can be highly polarized.

Furthermore, the high luminescence efficiency and optical gain of oligophenyls make them candidates for active media in organic solid-state lasers. Lasing in single crystals of oligophenyls has been demonstrated, where the crystal facets naturally form a Fabry-Pérot resonant cavity. While much of the pioneering work has focused on longer oligomers like p-sexiphenyl, the underlying principles apply to this compound. The phenomenon of amplified spontaneous emission (ASE), a precursor to lasing, is observed in these materials when they are optically pumped above a certain threshold energy. wikipedia.org This process involves the amplification of spontaneously emitted photons via stimulated emission as they travel through the gain medium. The ordered arrangement of molecules in a single crystal or highly oriented film enhances this effect and leads to directionally and spectrally narrowed emission, a key step towards achieving laser action.

High Birefringence Liquid Crystals

Birefringence (Δn) is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. Materials with high birefringence are crucial for various optical components, including phase retarders, compensations films, and certain types of displays. Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, and their birefringence can be controlled by an external electric field.

The molecular design of high-birefringence LCs relies on creating molecules with a large anisotropy of electron polarizability, which is typically achieved with rigid, elongated cores composed of aromatic rings. The this compound structure, with its four-ring rigid core, is an excellent building block for designing such molecules. While unsubstituted this compound itself has a very high melting point, incorporating it as a core structure into more complex molecules with flexible terminal chains allows for the creation of materials that exhibit liquid crystalline phases at practical temperatures. These quaterphenyl-based LCs can exhibit significantly higher birefringence compared to those based on shorter biphenyl or terphenyl cores, making them valuable for advanced optical applications that require strong light modulation.

Doping and Charge Transport Phenomena

The electrical properties of this compound, inherently an insulator, can be dramatically altered through the process of doping. This involves intentionally introducing impurities or charge carriers into the material to modify its conductivity. This compound and its parent family, the poly-p-phenylenes (PPPs), can be doped with either electron donors or acceptors, leading to the formation of n-type or p-type semiconductors, respectively.

P-Type and N-Type Doping (e.g., Potassium Doping)

Doping transforms this compound from an electrical insulator into a semiconductor by increasing the number of mobile charge carriers. The type of dopant determines whether the resulting material is p-type or n-type.

P-Type Doping : This is achieved by introducing an electron acceptor, which creates mobile positive charge carriers, known as "holes." While the general principle applies to PPPs, specific examples for this compound are less detailed in available research compared to n-type doping.

N-Type Doping : This involves an electron donor, which introduces mobile electrons as the charge carriers. A prominent example is the doping of this compound with alkali metals like potassium. researchgate.net In this process, potassium atoms donate their valence electrons to the this compound molecules. researchgate.net This charge transfer is a key step in enabling electrical conductivity and other advanced electronic phenomena. pkusam.cngoogle.com Studies on potassium-doped this compound confirm the transfer of charge from the metal to the organic molecule, forming bipolarons, which are pairs of charge carriers that play a role in conductivity. pkusam.cnencyclopedia.pub

The doping process can be achieved through methods such as annealing the material with the dopant or by a simple pestling process without the need for annealing. pkusam.cngoogle.com Crystallographic studies of potassium-doped this compound show that the intercalation of potassium ions induces an increase in the c-parameter of the crystal lattice. researchgate.net

| Dopant Type | Mechanism | Example Dopant | Resulting Material | Primary Charge Carrier |

| N-Type | Electron Donation | Potassium (K) | N-doped this compound | Electrons |

| P-Type | Electron Acceptance | Electron Acceptors | P-doped this compound | Holes |

Hole Transport Mechanisms and Mobility

In its undoped or p-doped state, the primary mechanism of charge transport in this compound molecular crystals is through the movement of holes. This transport is of a "hopping" character, meaning that holes are localized on individual molecules and move by hopping from one molecule to the next. frontiersin.org

Computational studies have been employed to predict the charge hopping rate and simulate the anisotropic nature of hole transport in this compound crystals. The probability of hopping is governed by a Marcus-like rate constant, and the key parameters can be calculated using quantum chemical methods. frontiersin.org

Research indicates that the hole mobility is highly dependent on the direction within the crystal structure. This anisotropy arises because different arrangements of the this compound molecules provide different electronic coupling for the hopping process. The maximum hole mobility is predicted in the nih.gov direction, where the molecules are arranged in parallel and at the closest distance. However, even in this optimal direction, the hole mobility is relatively low, calculated to be less than 0.01 cm²/(V·s). frontiersin.org

Quinoidal Charge Delocalization in Cation Radicals

When a hole is introduced into a this compound molecule (forming a cation radical, QP+•), the structure of the molecule distorts to accommodate and delocalize the positive charge. X-ray crystallography studies on a stable this compound derivative cation radical salt have provided direct evidence for this phenomenon. researchgate.netgre.ac.uk

Upon oxidation, the this compound molecule undergoes significant structural changes:

The torsional angle between the phenylene rings decreases, leading to a more planar structure. This planarization enhances π-conjugation along the molecular backbone. researchgate.net

The bond lengths within the aryl rings are altered. Specifically, the structure shifts towards a quinoidal form, which is characterized by a pattern of shorter double bonds and longer single bonds that differs from the aromatic structure of the neutral molecule. researchgate.netnih.gov

This quinoidal distortion is a key mechanism for stabilizing the positive charge by delocalizing it over the molecule, particularly over the central rings. researchgate.netnih.gov This delocalization is crucial for the high conductivities observed in doped poly-p-phenylene oligomers. gre.ac.uk The formation of this defect state, also known as a polaron, serves as a physical model for charge transport in these materials. researchgate.net

| State | Key Structural Feature | Torsional Angle | Charge State |

| Neutral this compound | Aromatic rings | Larger | Neutral |

| This compound Cation Radical | Quinoidal distortion, increased planarity | Smaller | Positive (hole) |

Insulator-Metal Transition in Doped Poly-p-phenylenes

This compound is an oligomer of poly-p-phenylene (PPP), a conducting polymer. The study of doped PPPs provides the context for understanding the electronic behavior of this compound. When doped, PPPs can undergo a transition from an electrical insulator to a metallic conductor. researchgate.net

The creation of charge carriers via doping leads to the formation of defect states, such as polarons and bipolarons. In this compound, the stabilization of a cationic charge (polaron) through quinoidal distortion is considered a physical model for the initial stages of this insulator-metal transition in the broader PPP family. researchgate.netgre.ac.uk As the doping concentration increases in longer-chain PPPs, these localized states can overlap, forming bands that allow for metallic conduction. While this compound itself may not achieve a fully metallic state, its behavior upon doping is a fundamental illustration of the mechanism that enables the insulator-metal transition in highly conducting organic polymers. google.compatsnap.com

Superconductivity in Intercalated this compound

One of the most remarkable phenomena observed in this compound is the emergence of superconductivity when it is intercalated (doped) with potassium. Magnetic susceptibility measurements provide solid evidence for the Meissner effect, a hallmark of superconductivity, in potassium-doped this compound (KₓC₂₄H₁₈). pkusam.cngoogle.com

Multiple superconducting phases have been detected, characterized by different critical temperatures (Tc), the temperature below which the material becomes superconducting. pkusam.cnencyclopedia.pub

A primary, reproducible superconducting phase is consistently observed with a critical temperature of 7.2 K . pkusam.cnencyclopedia.pub

Other superconducting phases have been found with Tc values ranging from 3.5 K to as high as 120 K . pkusam.cngoogle.comencyclopedia.pub

X-ray diffraction analysis suggests that the different superconducting phases correspond to different doping levels. The low-temperature phase (7.2 K) is associated with a two-electron doping level, while the high-temperature phase (120 K) corresponds to a higher doping content. pkusam.cngoogle.com The discovery of superconductivity in potassium-doped this compound, along with similar findings in p-terphenyl (B122091), supports the potential of p-oligophenyls as a family of organic high-temperature superconductors. pkusam.cn

| Superconducting Phase | Critical Temperature (Tc) | Associated Doping Level |

| Primary Phase | 7.2 K | Two-electron doping |

| High-Temperature Phase | 120 K | High doping content |

| Other Observed Phases | 3.5 K | Varies |

Materials for Gas Adsorption and Separation (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF, such as its pore size and surface chemistry, can be tailored by choosing specific organic linkers. While oligo-phenylenes, such as derivatives of terphenyl, have been utilized as organic linkers to construct MOFs for applications in gas storage and separation, the specific use of this compound or its derivatives for creating MOFs for gas adsorption and separation is not widely documented in the reviewed scientific literature. The tunability of MOFs in general makes them promising candidates for these applications, but research has not specifically highlighted this compound in this role. gre.ac.uk

Catalysis (via MOF linkers)

The rigid and extended structure of this compound and its derivatives makes them attractive candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These frameworks, characterized by their high porosity and tunable structures, can serve as robust platforms for heterogeneous catalysis. By incorporating catalytically active metal centers and functionalized organic struts, MOFs derived from this compound-like molecules can exhibit significant catalytic activity and selectivity in various organic transformations.

Recent research has focused on the synthesis of MOFs using derivatives of terphenyl-4,4''-dicarboxylic acid, a molecule structurally analogous to a functionalized this compound. These studies have demonstrated the potential of such frameworks to act as efficient and reusable heterogeneous catalysts.

Detailed Research Findings:

A notable study in this area involved the solvothermal reaction of zinc(II) and copper(II) salts with 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (H₂L), a functionalized p-terphenyl dicarboxylate linker. This led to the formation of four distinct MOFs with varying dimensionalities and structures researchgate.net:

[Zn(L)(DMF)₂]n (1) : A one-dimensional zig-zag structure.

[Zn₂(L)(NO₃)₂(4,4'-Bipyridine)₂]n·n(DMF) (2) : A two-dimensional rectangular grid structure.

[Cu(L)(H₂O)₂]n·2n(H₂O) (3) : A one-dimensional linear structure.

[Cu₃(OH)₂(L)₂]n·n(H₂O) (4) : A two-dimensional layered structure.

These frameworks were investigated as heterogeneous catalysts in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN) at room temperature. This reaction is a key method for the synthesis of cyanohydrins, which are important intermediates in the production of fine chemicals and pharmaceuticals researchgate.net.

The catalytic activity of these MOFs was systematically evaluated, revealing several key insights. The zinc-based MOFs generally exhibited higher catalytic activity compared to their copper-based counterparts. Among the synthesized frameworks, the one-dimensional zinc-based MOF, [Zn(L)(DMF)₂]n (1) , proved to be the most efficient catalyst for the cyanosilylation reaction researchgate.net.

The catalytic performance of [Zn(L)(DMF)₂]n (1) was tested with a range of aldehyde substrates, demonstrating its versatility. The catalyst was effective for both electron-donating and electron-withdrawing substituents on the aromatic ring of the aldehyde. The results of these catalytic tests are summarized in the data table below.

| Aldehyde Substrate | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 5 | 98 |

| 4-Methylbenzaldehyde | 6 | 96 |

| 4-Methoxybenzaldehyde | 7 | 95 |

| 4-Chlorobenzaldehyde | 4 | 99 |

| 4-Nitrobenzaldehyde | 3 | 99 |

| 2-Naphthaldehyde | 8 | 94 |

| Cinnamaldehyde | 10 | 92 |

A significant advantage of these MOF-based catalysts is their heterogeneous nature, which allows for easy recovery and reuse. The reusability of the most active catalyst, [Zn(L)(DMF)₂]n (1) , was investigated. The study found that the catalyst could be recovered by simple filtration and reused for at least three consecutive cycles without any significant loss of its catalytic activity, highlighting its stability and potential for practical applications researchgate.net. The yield of the cyanosilylation of 4-nitrobenzaldehyde remained high across these cycles, as detailed in the following table.

| Catalytic Cycle | Yield of 2-(4-nitrophenyl)-2-[(trimethylsilyl)oxy]acetonitrile (%) |

|---|---|

| 1st Run | 99 |

| 2nd Run | 98 |

| 3rd Run | 98 |

These findings underscore the potential of designing catalytically active MOFs using this compound-type linkers. The ability to systematically modify the linker and the metal node allows for the fine-tuning of the catalyst's structural and electronic properties, which in turn can influence its catalytic performance. The development of such robust and recyclable heterogeneous catalysts is of significant interest for the advancement of sustainable chemical processes.

Intermolecular Interactions and Solid State Phenomena

Molecular Packing and Herringbone Structure

In the solid state, p-quaterphenyl molecules adopt a herringbone packing arrangement, a common motif for many oligo- and poly-phenylenes. core.ac.uk This structure is characterized by molecules arranged in layers, with the long molecular axes of adjacent molecules tilted with respect to each other in an edge-to-face fashion. core.ac.ukresearchgate.net This arrangement minimizes steric hindrance and maximizes attractive intermolecular interactions.

At room temperature, this compound crystallizes in a monoclinic unit cell with the space group P2₁/a. researchgate.net The lattice parameters for the room-temperature phase have been determined as follows:

| Lattice Parameter | Value |

| a | 0.811 nm |

| b | 0.561 nm |

| c | 1.791 nm |

| β | 95.80° |

| Data from Müllegger et al. researchgate.net |

The unit cell contains two this compound molecules. researchgate.net The molecules form stacked layers, and within each layer, the characteristic herringbone structure is observed when viewed along the long molecular axes. researchgate.net This packing is crucial in determining the electronic properties of the material, as it influences the degree of π-orbital overlap between adjacent molecules.

Intermolecular Interactions in Solid State

The stability of the this compound crystal structure arises from a combination of non-covalent intermolecular interactions. These include van der Waals forces, specifically London dispersion forces, and CH-π interactions. The herringbone arrangement is a direct consequence of the optimization of these interactions. core.ac.ukbeilstein-journals.org

Influence of External Factors

The application of external pressure can induce significant changes in the structural and vibrational properties of this compound. High-pressure X-ray diffraction studies on oligo(para-phenylenes) have shown that increasing pressure leads to a decrease in the intermolecular distances and a modification of the molecular arrangement. This compression results in a red shift in the luminescence spectrum.

Raman spectroscopy is a powerful tool to probe the vibrational modes of molecules and how they are affected by pressure. Studies on related materials like graphite and α-RuCl₃ under pressure reveal shifts in Raman-active modes, indicating changes in bond lengths and angles. aps.orgaps.org For p-oligophenyls, pressure can influence the vibrational modes associated with C-H in-plane bending, inter-ring C-C stretching, and C-C stretching within the phenyl rings. arxiv.org While specific high-pressure Raman data for this compound was not found in the provided results, the behavior of similar aromatic systems suggests that an increase in pressure would lead to a blue shift of the vibrational frequencies due to the stiffening of the intermolecular and intramolecular bonds. aps.org

Temperature variations can induce phase transitions in crystalline this compound, leading to changes in its molecular and crystal symmetries. For thin films of this compound grown at low temperatures (93 K), a temperature-induced recrystallization process has been observed at around 270 K. aip.org This transition corresponds to a change from a disordered, layer-like growth to a more ordered, crystalline island growth. aip.org

Studies on the closely related p-terphenyl (B122091) have shown a temperature-dependent order-disorder enantiotropic phase transition. laverne.edu Upon cooling, p-terphenyl transitions from a disordered monoclinic phase at room temperature to an ordered triclinic phase below 193 K. laverne.edu This transition is associated with a change in the torsional angles between the phenyl rings. A similar behavior can be anticipated for this compound, where thermal energy at higher temperatures allows for greater molecular motion and disorder, while at lower temperatures, the molecules settle into a more ordered, lower-energy configuration.

| Compound | High-Temperature Phase | Low-Temperature Phase | Transition Temperature |

| p-Terphenyl | Disordered Monoclinic (P2₁/a) | Ordered Triclinic (C-1) | ~193 K |

| Data from Rice et al. on p-terphenyl, as an analogy. laverne.edu |

The electronic and optical properties of this compound are sensitive to the polarity of its environment, a phenomenon known as solvatochromism. nih.govscirp.orgresearchgate.netresearchgate.netnih.gov The absorption and fluorescence spectra of this compound and its derivatives exhibit shifts in different solvents.

In a study of this compound and its derivatives in various nonpolar and polar solvents, it was observed that high fluorescence quantum yields are generally accompanied by short fluorescence decay times. researchgate.net The quantum yield of this compound in dioxane, a nonpolar solvent, is 0.91. researchgate.net The photophysical properties are influenced by intramolecular charge transfer (ICT) interactions, which can be modulated by the solvent polarity. researchgate.net A bathochromic (red) shift in the absorption and fluorescence spectra is typically observed as the solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net

The following table summarizes the photophysical properties of this compound in cyclohexane, a nonpolar solvent:

| Property | Value |

| Absorption Maximum (λabs) | 294.8 nm |

| Molar Extinction Coefficient (ε) at λabs | 41,000 cm-1/M |

| Excitation Wavelength for Emission | 275 nm |

| Fluorescence Quantum Yield (Φf) | 0.89 |

| Data from OMLC. omlc.org |

The study of solvent effects provides valuable insights into the nature of the electronic transitions in this compound and is crucial for its applications in solution-processed electronic devices.

Q & A

Q. Q1. What experimental methods are recommended for synthesizing high-purity p-quaterphenyl crystals, and how can impurities be minimized?

Answer: High-purity p-quaterphenyl crystals are typically synthesized via vacuum sublimation or solvent evaporation under inert atmospheres. Key steps include:

- Purification: Pre-sublimation purification using column chromatography (e.g., silica gel with hexane/ethyl acetate) to remove oligomeric byproducts.

- Crystallization: Controlled cooling rates (1–2°C/min) to minimize lattice defects.

- Characterization: Purity validation via HPLC (≥99.9%) and XRD analysis to confirm monoclinic structure (space group P2₁) .

Impurities such as o- or m-quaterphenyl isomers can arise from incomplete separation; these are detectable via Raman spectroscopy (peaks at 1280 cm⁻¹ and 1350 cm⁻¹) .

Q. Q2. How should researchers design experiments to investigate the optical properties of this compound under varying environmental conditions?

Answer: Optical studies require:

- Sample Preparation: Thin-film deposition via thermal evaporation (thickness: 50–200 nm) on quartz substrates to avoid UV absorption interference.

- Environmental Control: Use of a vacuum chamber with adjustable temperature (25–300 K) and humidity (<5% RH).

- Data Collection: UV-Vis spectroscopy (200–800 nm range) and photoluminescence (PL) measurements with a monochromator. Note that gamma irradiation (e.g., 10–50 kGy doses) induces redshift in absorption edges due to π-π* transition alterations .

Q. Q3. What are the primary challenges in replicating structural data for this compound across different research groups?

Answer: Key challenges include:

- Crystallographic Variability: Differences in lattice parameters (e.g., a = 8.02 Å, b = 5.56 Å, c = 11.20 Å) due to solvent残留 or thermal history. Standardize protocols using CHECKCELL/CRYSFIRE software for consistency .

- Instrument Calibration: XRD alignment errors (±0.02° 2θ) may distort d-spacing calculations. Cross-validate with SAED (selected-area electron diffraction) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported bandgap values (3.1–3.4 eV) for this compound?

Answer: Discrepancies arise from:

- Measurement Techniques: Bandgap calculations via Tauc plots (UV-Vis) vs. DFT simulations. Ensure Tauc plots use α² vs. hν for direct bandgap materials.

- Sample Quality: Defects from gamma irradiation (e.g., 50 kGy) reduce bandgap by ~0.2 eV. Use PL lifetime measurements to quantify defect density .

- Statistical Reporting: Include error margins (e.g., ±0.05 eV for Tauc plots, ±3% for XRD-derived d-spacing) to contextualize variations .

Q. Q5. What methodologies are optimal for analyzing the impact of gamma irradiation on this compound’s morphological stability?

Answer: A multi-technique approach is critical:

Pre-Irradiation Characterization: AFM topography scans to establish baseline surface roughness (Ra < 5 nm).

Irradiation Protocol: Use a <sup>60</sup>Co source (dose rate: 1.5 kGy/h) with in situ temperature monitoring.

Post-Irradiation Analysis:

Q. Q6. How should researchers design a study to investigate this compound’s charge transport mechanisms in heterostructures?

Answer: Adopt a layered experimental design:

- Fabrication: Sputter p-quaterphenyl films onto ITO/PEDOT:PSS substrates.

- Device Integration: Build OLED or OFET architectures with Au electrodes.

- Data Collection:

- I-V curves (0–10 V) to calculate mobility (µ ≈ 0.1 cm²/V·s).

- Transient electroluminescence to assess exciton diffusion lengths.

- Model Validation: Compare results with Marcus theory or DFT-based hopping models .

Q. Q7. What frameworks are recommended for evaluating contradictory data in this compound studies (e.g., optical vs. computational results)?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. Q8. How can researchers optimize the trade-off between experimental precision and resource constraints in this compound studies?

Answer:

- Screening Experiments: Use fractional factorial designs to identify critical variables (e.g., sublimation temperature >200°C).

- Cost-Effective Tools: Replace synchrotron XRD with lab-grade diffractometers (error ±0.5%) for routine analysis .

- Collaborative Workflows: Share datasets via repositories (e.g., Zenodo) to reduce redundant experiments .

Q. Q9. What peer-review criteria are most critical for validating this compound research?

Answer: Key criteria include:

Q. Q10. How should contradictory hypotheses about this compound’s thermal stability be prioritized in grant proposals?

Answer: Use the PICO framework to structure priorities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。